molecular formula C22H28N2O2 B13260747 tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate

tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate

Cat. No.: B13260747
M. Wt: 352.5 g/mol
InChI Key: ZODPLMKUZITHHK-UHFFFAOYSA-N
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Description

tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C23H30N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a benzyl group, and a phenyl group attached to a pyrrolidine ring. The compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-4-phenylpyrrolidine. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential biological activities, including its effects on enzyme activity and cell signaling pathways. It is also used as a probe to study the interactions between small molecules and biological macromolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its ability to modulate biological targets and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-butyl carbamate
  • N-benzyl-4-phenylpyrrolidine
  • tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate

Comparison: tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate is unique due to the presence of both benzyl and phenyl groups attached to the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activities .

Properties

IUPAC Name

tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODPLMKUZITHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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